molecular formula C13H13Cl2NO3 B3483354 ethyl 5,7-dichloro-6-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 5,7-dichloro-6-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No. B3483354
M. Wt: 302.15 g/mol
InChI Key: IHAYDNBLPBFNFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5,7-dichloro-6-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as DCPI and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DCPI is not fully understood. However, it has been shown to interact with a variety of biological targets, including enzymes and receptors. DCPI has also been shown to induce apoptosis in certain cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects
DCPI has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit bacterial growth. DCPI has also been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

DCPI has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yields, and its purity can be easily determined using analytical techniques. DCPI is also stable under a variety of conditions, making it suitable for use in a variety of experiments.
However, DCPI also has some limitations for use in lab experiments. It has limited solubility in water, which may limit its use in certain experiments. DCPI also has limited stability in acidic conditions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on DCPI. One potential direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another potential direction is to investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, further research could be conducted to investigate the mechanism of action of DCPI and its interactions with biological targets.

Scientific Research Applications

DCPI has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. DCPI has also been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

ethyl 5,7-dichloro-6-hydroxy-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO3/c1-4-19-13(18)9-6(2)16(3)11-7(9)5-8(14)12(17)10(11)15/h5,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAYDNBLPBFNFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C(C(=C(C=C12)Cl)O)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 5,7-dichloro-6-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
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ethyl 5,7-dichloro-6-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
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ethyl 5,7-dichloro-6-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
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ethyl 5,7-dichloro-6-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
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ethyl 5,7-dichloro-6-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
Reactant of Route 6
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ethyl 5,7-dichloro-6-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate

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